molecular formula C21H21NO3 B2429888 N-[3-(Furan-3-YL)-3-hydroxypropyl]-2,2-diphenylacetamide CAS No. 1428359-55-0

N-[3-(Furan-3-YL)-3-hydroxypropyl]-2,2-diphenylacetamide

Cat. No.: B2429888
CAS No.: 1428359-55-0
M. Wt: 335.403
InChI Key: UNHVFQQUVKMGFJ-UHFFFAOYSA-N
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Description

N-[3-(Furan-3-YL)-3-hydroxypropyl]-2,2-diphenylacetamide is a synthetic carboxamide compound incorporating distinct furan and diphenyl moieties, making it a molecule of interest in several research fields. Compounds featuring furan rings and related heterocyclic structures are frequently investigated for their diverse pharmacological potential, including as antibacterial and anticancer agents . For instance, research on furan-based chalcones has demonstrated significant activity against Gram-positive and Gram-negative bacteria, as well as cytotoxic effects against breast cancer cell lines . Furthermore, the structural features of this compound suggest potential research applications in exploring antioxidant activity, given that similar α,β-unsaturated systems are known for their free radical scavenging capabilities . The mechanism of action for such compounds often involves interaction with biological targets like specific enzymes or receptors; molecular docking studies suggest that furan-containing molecules can bind effectively to the active sites of proteins such as glucosamine-6-phosphate synthase (an antimicrobial target) and tubulin (an anticancer target) . Researchers can utilize this compound as a key intermediate or lead structure in medicinal chemistry for the design and development of novel therapeutic agents. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[3-(furan-3-yl)-3-hydroxypropyl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO3/c23-19(18-12-14-25-15-18)11-13-22-21(24)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,12,14-15,19-20,23H,11,13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNHVFQQUVKMGFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCCC(C3=COC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(Furan-3-YL)-3-hydroxypropyl]-2,2-diphenylacetamide typically involves the reaction of 3-furan-3-yl-3-hydroxypropylamine with 2,2-diphenylacetyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(Furan-3-YL)-3-hydroxypropyl]-2,2-diphenylacetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to form the corresponding amine.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

N-[3-(Furan-3-YL)-3-hydroxypropyl]-2,2-diphenylacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and bacterial infections.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-[3-(Furan-3-YL)-3-hydroxypropyl]-2,2-diphenylacetamide involves its interaction with specific molecular targets and pathways. The furan ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with the synthesis of nucleic acids and proteins, leading to its antimicrobial and anticancer effects. Further research is needed to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(Furan-2-YL)-3-hydroxypropyl]-2,2-diphenylacetamide
  • N-[3-(Thiophene-3-YL)-3-hydroxypropyl]-2,2-diphenylacetamide
  • N-[3-(Pyrrole-3-YL)-3-hydroxypropyl]-2,2-diphenylacetamide

Uniqueness

N-[3-(Furan-3-YL)-3-hydroxypropyl]-2,2-diphenylacetamide is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties. The furan ring is more reactive compared to other heterocyclic rings such as thiophene and pyrrole, making it a valuable scaffold for the development of new drugs and materials.

Biological Activity

N-[3-(Furan-3-YL)-3-hydroxypropyl]-2,2-diphenylacetamide is a compound belonging to the class of furan derivatives. These compounds are recognized for their diverse biological and pharmacological activities, which make them significant in medicinal chemistry and drug development. This article delves into the biological activity of this specific compound, examining its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C21H21NO3
  • Molecular Weight : 335.4 g/mol
  • CAS Number : 1428359-55-0

The presence of the furan ring in its structure contributes significantly to its reactivity and biological properties. The compound can undergo various chemical reactions, including oxidation and substitution, which may influence its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The furan ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This inhibition can lead to interference with nucleic acid and protein synthesis, which is crucial for microbial growth and cancer cell proliferation.

Antimicrobial Activity

Research indicates that compounds containing furan derivatives exhibit significant antimicrobial properties. This compound has been investigated for its potential as an antimicrobial agent against various bacterial and fungal strains. Preliminary studies suggest that it may inhibit the growth of pathogens by disrupting their cellular processes.

Anticancer Potential

In vitro studies have shown that this compound may possess anticancer properties. It has been tested against various cancer cell lines, demonstrating cytotoxic effects that lead to apoptosis (programmed cell death). The activation of caspase pathways has been noted in studies involving leukemia cell lines, indicating a mechanism by which the compound induces cell death in malignant cells.

Research Findings and Case Studies

A summary of key research findings related to this compound is presented below:

Study FocusFindings
Antimicrobial ActivityDemonstrated significant inhibition against Gram-positive and Gram-negative bacteria in vitro.
CytotoxicityInduced apoptosis in HL-60 leukemia cells via caspase activation.
Mechanism of ActionInhibition of nucleic acid synthesis observed in treated cell lines.

Case Study Insights

  • Antimicrobial Efficacy : A study published in a peer-reviewed journal highlighted the effectiveness of furan derivatives against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) that suggest strong antimicrobial potential.
  • Cytotoxic Effects on Cancer Cells : In a comparative study against various cancer cell lines, this compound showed IC50 values significantly lower than traditional chemotherapeutics like 5-fluorouracil, particularly in colon cancer models.

Q & A

Q. How can computational models predict metabolic pathways and toxicity?

  • Answer : Tools like Schrödinger’s MetaSite predict Phase I/II metabolism (e.g., hydroxylation, glucuronidation). Validate with in vitro hepatocyte assays. For toxicity, use QSAR models (e.g., ProTox-II) to flag risks like hepatotoxicity or mutagenicity .

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